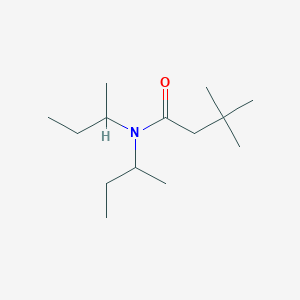![molecular formula C25H20N2O B14349469 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 93795-06-3](/img/structure/B14349469.png)
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of triphenylmethyl hydrazine with cyclohexa-2,5-dien-1-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification steps to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-2,5-dien-1-one compounds .
Aplicaciones Científicas De Investigación
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one: Similar structure but with different substituents on the hydrazinylidene group.
Cyclohexa-1,4-dienes: Compounds with similar cyclohexadiene rings but different functional groups.
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
93795-06-3 |
|---|---|
Fórmula molecular |
C25H20N2O |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(trityldiazenyl)phenol |
InChI |
InChI=1S/C25H20N2O/c28-24-18-16-23(17-19-24)26-27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,28H |
Clave InChI |
HPUSHAOHRBOVMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)

![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
